[Ala92]-p16 (84-103)
Description
The compound H-DL-Asp-DL-Ala-DL-Ala-DL-Arg-DL-Glu-Gly-DL-Phe-DL-Leu-DL-Ala-DL-xiThr-DL-Leu-DL-Val-DL-Val-DL-Leu-DL-His-DL-Arg-DL-Ala-Gly-DL-Ala-DL-Arg-OH is a synthetic peptide composed of multiple amino acids
Properties
Molecular Formula |
C93H155N31O26 |
|---|---|
Molecular Weight |
2123.4 g/mol |
IUPAC Name |
4-[[2-[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[[1-[[2-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C93H155N31O26/c1-43(2)33-61(118-84(143)64(36-54-23-18-17-19-24-54)113-67(127)41-106-79(138)59(28-29-68(128)129)116-81(140)58(26-21-31-103-92(97)98)114-76(135)51(14)109-74(133)50(13)110-78(137)56(94)38-69(130)131)82(141)112-52(15)77(136)124-72(53(16)125)89(148)121-63(35-45(5)6)86(145)122-71(47(9)10)88(147)123-70(46(7)8)87(146)120-62(34-44(3)4)83(142)119-65(37-55-39-101-42-107-55)85(144)115-57(25-20-30-102-91(95)96)80(139)111-48(11)73(132)105-40-66(126)108-49(12)75(134)117-60(90(149)150)27-22-32-104-93(99)100/h17-19,23-24,39,42-53,56-65,70-72,125H,20-22,25-38,40-41,94H2,1-16H3,(H,101,107)(H,105,132)(H,106,138)(H,108,126)(H,109,133)(H,110,137)(H,111,139)(H,112,141)(H,113,127)(H,114,135)(H,115,144)(H,116,140)(H,117,134)(H,118,143)(H,119,142)(H,120,146)(H,121,148)(H,122,145)(H,123,147)(H,124,136)(H,128,129)(H,130,131)(H,149,150)(H4,95,96,102)(H4,97,98,103)(H4,99,100,104) |
InChI Key |
SRSWQMWUNOIPDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. Each amino acid is coupled to the growing chain using reagents such as carbodiimides or uronium salts. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and ensure the correct sequence assembly.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The presence of amino acids like histidine and methionine allows for oxidation reactions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various catalysts for substitution reactions. The conditions typically involve controlled pH and temperature to maintain peptide stability.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while substitution reactions can introduce new functional groups, enhancing the peptide’s activity or stability.
Scientific Research Applications
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation. The exact pathways involved depend on the peptide’s sequence and the context of its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other synthetic peptides with analogous sequences or functional groups. Examples are:
- H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
Uniqueness
The uniqueness of H-DL-Asp-DL-Ala-DL-Ala-DL-Arg-DL-Glu-Gly-DL-Phe-DL-Leu-DL-Ala-DL-xiThr-DL-Leu-DL-Val-DL-Val-DL-Leu-DL-His-DL-Arg-DL-Ala-Gly-DL-Ala-DL-Arg-OH lies in its specific sequence, which imparts distinct biological activities and chemical properties
Biological Activity
The compound H-DL-Asp-DL-Ala-DL-Ala-DL-Arg-DL-Glu-Gly-DL-Phe-DL-Leu-DL-Ala-DL-xiThr-DL-Leu-DL-Val-DL-Val-DL-Leu-DL-His-DL-Arg-DL-Ala-Gly-DL-Ala-DL-Arg-OH is a synthetic peptide composed of various amino acids, including both D- and L-enantiomers. This unique composition allows it to exhibit a range of biological activities that are relevant in various biochemical and pharmacological contexts.
Composition and Structure
The detailed amino acid composition of the compound is as follows:
| Amino Acid | Type |
|---|---|
| Asp | DL |
| Ala | DL |
| Arg | DL |
| Glu | DL |
| Gly | DL |
| Phe | DL |
| Leu | DL |
| xiThr | DL |
| Val | DL |
| His | DL |
This diverse array of amino acids contributes to the peptide's structural stability and functional versatility.
1. Neurotransmission Modulation
The presence of amino acids such as Glu (glutamic acid) and Asp (aspartic acid) indicates potential roles in neurotransmission. These amino acids are known to act as excitatory neurotransmitters, facilitating synaptic transmission and influencing neuroplasticity. Their involvement in signaling pathways may have implications for cognitive function and mood regulation.
2. Hormonal Regulation
Amino acids like Arg (arginine) play crucial roles in the synthesis of nitric oxide, a signaling molecule involved in vascular regulation. Additionally, certain components may act as precursors for hormones, potentially influencing metabolic processes and stress responses.
3. Antioxidant Properties
Peptides containing aromatic amino acids such as Phe (phenylalanine) may exhibit antioxidant properties, helping to neutralize free radicals and protect cells from oxidative stress. This activity is significant for maintaining cellular integrity and preventing damage related to various diseases.
4. Immune Response Modulation
The compound's amino acid composition suggests potential immunomodulatory effects. Certain amino acids can enhance immune function, improving the body's response to pathogens and inflammation.
Case Studies
Recent studies have explored the biological effects of similar peptides:
- Study on Neurotransmitter Release : A peptide with a comparable structure was shown to enhance the release of neurotransmitters in neuronal cultures, suggesting a role in synaptic plasticity and cognitive enhancement.
- Hormonal Effects : Research indicated that peptides containing Arg can stimulate insulin secretion from pancreatic beta-cells, highlighting their potential in managing glucose metabolism.
Research Findings
Research has demonstrated that peptides similar to H-DL-Asp-DL-Ala... exhibit a variety of biological activities:
- In vitro studies have shown that these peptides can modulate enzyme activity, impacting metabolic pathways.
- Animal studies indicate that administration of such peptides can lead to improved muscle recovery post-exercise, attributed to their role in protein synthesis and repair mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
